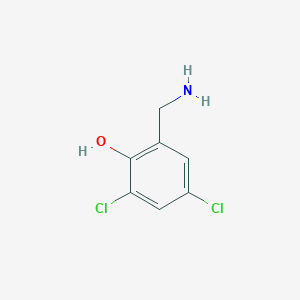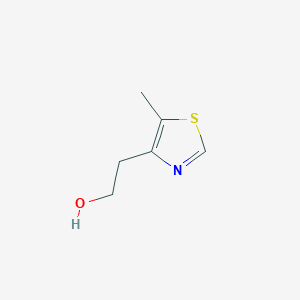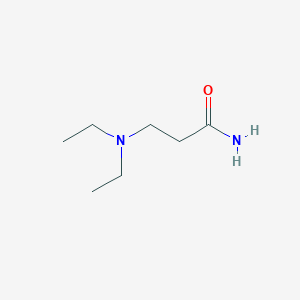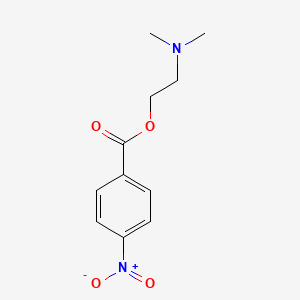
1-Ethenylcyclopentan-1-ol
Vue d'ensemble
Description
1-Ethenylcyclopentan-1-ol, also known as 1-vinylcyclopentanol, is a chemical compound with the CAS Number: 3859-35-6 . It has a molecular weight of 112.17 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for 1-Ethenylcyclopentan-1-ol is1S/C7H12O/c1-2-7(8)5-3-4-6-7/h2,8H,1,3-6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
1-Ethenylcyclopentan-1-ol is a liquid at room temperature . It has a molecular weight of 112.17 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Microwave Spectroscopy and Molecular Structure
The research by Leonov et al. (2000) explores the microwave spectra of 1-ethenylcyclopropan-1-ol, providing insights into its conformational equilibrium and intramolecular hydrogen bonding. This study contributes to understanding the molecular structure and behavior of compounds like 1-ethenylcyclopentan-1-ol under different conditions (Leonov et al., 2000).
Organometallic Chemistry
Crochet et al. (1998) discuss the synthesis, structure, and reactivity of cyclopentadienylosmium compounds containing 1-ethenylcyclopentan-1-ol derivatives. This research is pivotal in the field of organometallic chemistry, showcasing the compound's applications in creating complex organometallic structures (Crochet et al., 1998).
Ethylene Oligomerization
Sydora (2019) provides a comprehensive overview of ethylene oligomerization, a key area in organometallic research. This study highlights the role of compounds like 1-ethenylcyclopentan-1-ol in the production of 1-alkenes, a cornerstone of this research field (Sydora, 2019).
Manganese-Mediated Synthesis
Qian et al. (1992) explore the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes. This research highlights the potential of 1-ethenylcyclopentan-1-ol in synthesizing cyclic peroxides, an important area in chemical synthesis and pharmaceuticals (Qian et al., 1992).
Macrocyclic Oligothiophenes Synthesis
Nakao et al. (2006) conducted a study on the synthesis of giant macrocycles composed of thiophene, acetylene, and ethylene building blocks, where compounds similar to 1-ethenylcyclopentan-1-ol play a crucial role. This research is significant in the field of materials science and nanotechnology (Nakao et al., 2006).
Ethene Trimerization Mechanism
Blok et al. (2003) present a theoretical study on the mechanism of ethene trimerization at a titanium fragment, providing insights that are relevant for understanding the behavior of 1-ethenylcyclopentan-1-ol in such reactions. This research contributes to the field of catalysis and industrial chemistry (Blok et al., 2003).
Safety and Hazards
The safety information for 1-Ethenylcyclopentan-1-ol includes several hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; and using only non-sparking tools .
Propriétés
IUPAC Name |
1-ethenylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)5-3-4-6-7/h2,8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQRFMSSEXQLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311877 | |
| Record name | vinylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenylcyclopentan-1-ol | |
CAS RN |
3859-35-6 | |
| Record name | NSC246158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | vinylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)











